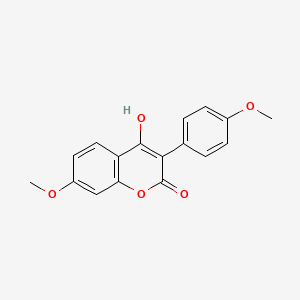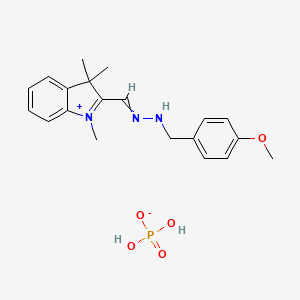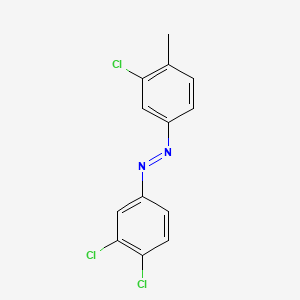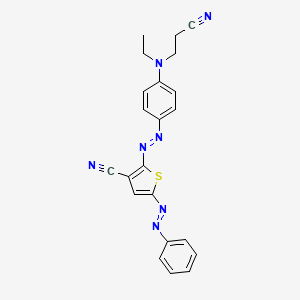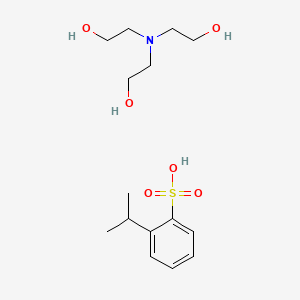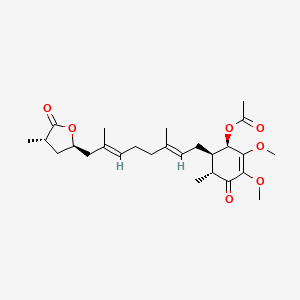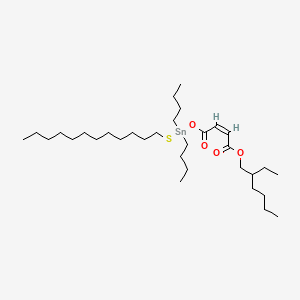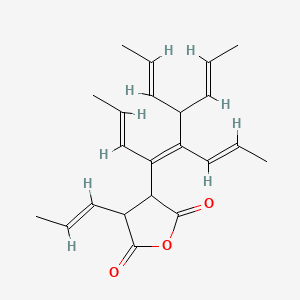
(E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of a linker mode approach under reflux conditions. The structure of the compound is established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organic synthesis techniques that can be scaled up for larger production. The use of environmentally benign reagents and conditions is often preferred to ensure sustainability and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. For example, it has been shown to exhibit cytotoxic activity against breast cancer cells through the inhibition of estrogen receptor alpha (ERα). This interaction prevents the proliferation of cancer cells and induces apoptosis .
Comparaison Avec Des Composés Similaires
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features and potential anticancer activity.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: Another compound with a methoxyphenyl group, used in various biological applications.
Uniqueness: (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific structural configuration and the presence of the methoxyphenyl group, which contributes to its distinct chemical and biological properties. Its ability to inhibit ERα and its potential as an anticancer agent further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
113485-42-0 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |
Clé InChI |
UJSUZYNQPVWDCA-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC=CC=C1C(=O)/C=C/C(=O)O |
SMILES canonique |
COC1=CC=CC=C1C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



